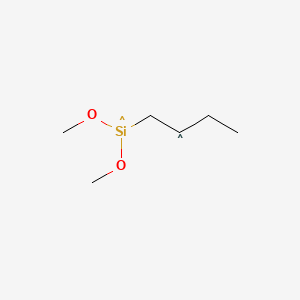![molecular formula C13H17NO B1493628 trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol CAS No. 1845027-30-6](/img/structure/B1493628.png)
trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol
Übersicht
Beschreibung
Trans-2-[(2,3-dihydro-1H-inden-2-yl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol (TACB), is a cyclic organic compound belonging to the class of cyclobutanes. It is a colorless to pale yellow liquid, and is soluble in water, methanol, ethanol, and acetonitrile. TACB has been studied for its potential applications in the fields of medicinal chemistry, chemical synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Conformational Preferences and Structural Analysis
- Research has elucidated the marked preference for folding into well-defined helical or strand-like conformations for cyclobutane-containing peptides, showcasing their potential as scaffolds for designing novel peptidomimetics with predictable secondary structures. This includes studies on cyclobutane β-amino acid oligomers, indicating their tendency to adopt a 12-helix folding in both solution and solid states, as well as their incorporation into rigid β-peptides (Fernandes et al., 2010), (Izquierdo et al., 2005).
Synthetic Utility and Biomedical Applications
- Cyclobutane derivatives have been utilized as intermediates in the synthesis of compounds with potential applications in biomedical fields, including as surfactants, gelators, and ligands for metal cations. This demonstrates their versatility and potential in creating materials for healthcare and research purposes (Illa et al., 2019).
Pharmacological and Biological Insights
- Some cyclobutane amino acids have shown promise in pharmacological applications, such as NMDA receptor antagonism and anticonvulsant actions, highlighting their potential therapeutic value (Gaoni et al., 1994). Additionally, analogs like trans-1-amino-3-18F-fluoro-cyclobutane carboxylic acid have been explored in clinical trials for imaging in metastatic prostate cancer, indicating their utility in diagnostic applications (Inoue et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R)-2-(2,3-dihydro-1H-inden-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-13-6-5-12(13)14-11-7-9-3-1-2-4-10(9)8-11/h1-4,11-15H,5-8H2/t12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDHMEKYPWDZDD-CHWSQXEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2CC3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)


![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)
![(4Ar,6aR,7R,10aS,11R,11aR,11bR)-6a,7,11-trihydroxy-4,4,8,11b-tetramethyl-1,2,3,4a,5,6,7,10a,11,11a-decahydronaphtho[2,1-f][1]benzofuran-9-one](/img/structure/B1493594.png)

